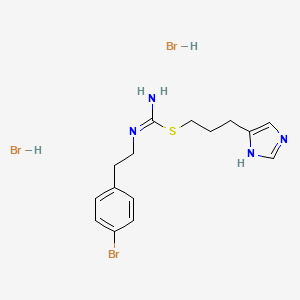
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is a complex organic compound with the molecular formula C15H21Br3N4S. This compound is known for its utility in the preparation of S-alkyl-N-alkylisothioureas and its application in the synthesis of histamine H3 antagonist clobenpropit and its analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves the addition of primary amines to acyl isothiocyanates, followed by S-alkylation and hydrazinolysis. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a histamine H3 antagonist, which could have implications in treating neurological disorders.
Medicine: Explored for its therapeutic potential in various medical conditions, including allergies and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and immune responses .
類似化合物との比較
Similar Compounds
Clobenpropit: A histamine H3 antagonist with a similar structure and function.
Thioperamide: Another histamine H3 antagonist with comparable biological activity.
Uniqueness
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is unique due to its specific chemical structure, which allows for targeted interactions with histamine receptors. This specificity makes it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C15H21Br3N4S |
|---|---|
分子量 |
529.1 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-bromophenyl)ethyl]carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H19BrN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H |
InChIキー |
OWUDGNYKTOBPRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)Br.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




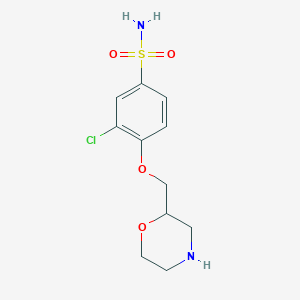

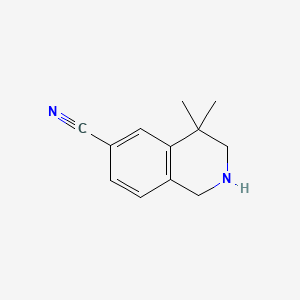
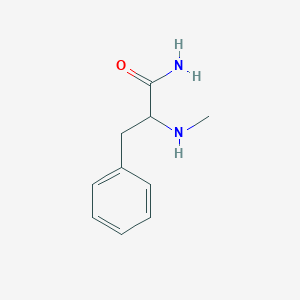

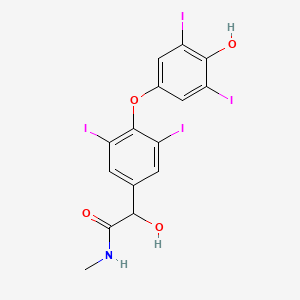
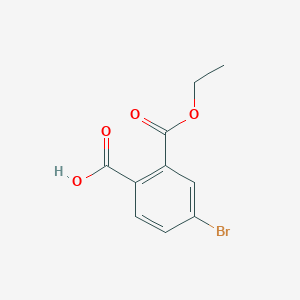
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
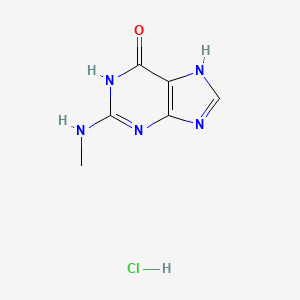
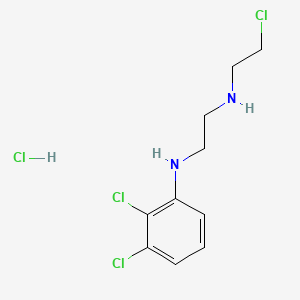
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
